![molecular formula C9H7BrF3NO2 B6336093 N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide CAS No. 1426805-97-1](/img/structure/B6336093.png)
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
“N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide” is a chemical compound with the CAS Number: 1426805-97-1 . It has a molecular weight of 298.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) . This code gives a detailed description of the molecule’s structure, including the positions of the bromo, trifluoromethoxy, and acetamide groups on the phenyl ring.Physical And Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide has been used in a variety of scientific studies, ranging from organic synthesis to drug design. It has been used as a catalyst in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of dyes and pigments. It has also been used in the synthesis of polymers and other materials for use in the electronics industry. Additionally, this compound has been used as a model compound in studies of the mechanism of enzyme-catalyzed reactions, as well as in the study of the effects of fluorinated drugs on the body.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is not fully understood, but it is believed to involve the formation of a bromonium ion intermediate. This intermediate is then attacked by a nucleophile, such as water, to form the desired product. The reaction is thought to proceed through a series of steps, including the formation of an alkyl bromide, which is then protonated to form the bromonium ion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the metabolism of fats and carbohydrates. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide in laboratory experiments is its low cost and ease of availability. Additionally, this compound is relatively non-toxic and has a low volatility, which makes it suitable for use in a variety of laboratory settings. One limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide could focus on its potential applications in the fields of drug design and drug delivery. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Other potential areas of research include its use as a catalyst in organic synthesis, as well as its potential applications in the fields of materials science and electronics.
Synthesis Methods
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-bromo-3-(trifluoromethoxy)benzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The resulting product is purified by recrystallization from a suitable solvent such as ethyl acetate.
Safety and Hazards
properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-5(15)14-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGBERCYJRRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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